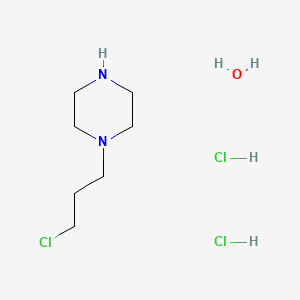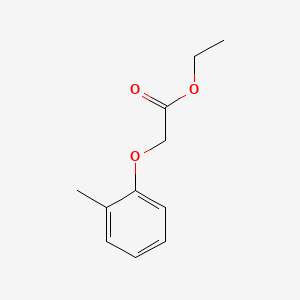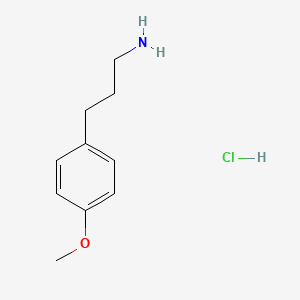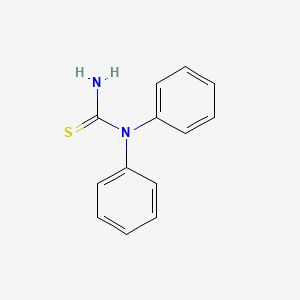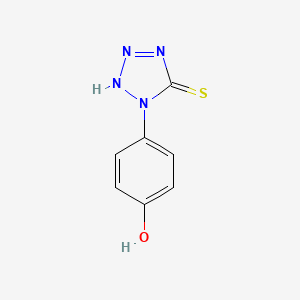
Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)-” is a compound with the empirical formula C10H15Cl3Zr . It is also known as Pentamethylcyclopentadienylzirconium (IV) trichloride . It is used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 332.81 . The SMILES string representation of its structure isCl [Zr] (Cl)Cl.C [C]1 [C] (C) [C] (C) [C] (C) [C]1C . Chemical Reactions Analysis
This compound is known to act as a catalyst in cross-coupling reactions of aryl fluorides with phenethyl Grignard reagents and in living polymerizations of propylene .Physical And Chemical Properties Analysis
This compound has a melting point of 230°C (dec.) (lit.) and should be stored at a temperature of -20°C . It has an assay of 97% .Applications De Recherche Scientifique
Catalyst in Cross-Coupling Reactions
This compound serves as a catalyst for cross-coupling reactions of aryl fluorides with phenethyl Grignard reagents. These reactions are fundamental in creating complex organic compounds which have implications in pharmaceuticals and materials science .
Living Polymerizations of Propylene
It acts as a catalyst in the living polymerizations of propylene, which is a type of chain-growth polymerization where the termination step is absent or reversible. This application is crucial for creating polymers with precise structures and molecular weights .
Nanocatalysts and Nanosensors
Zirconia-based nanomaterials, which include compounds like our subject, have found numerous applications as nanocatalysts and nanosensors. These are used in various fields including environmental monitoring and electronic devices .
Biomedical Applications
In the biomedical field, zirconia compounds are utilized in dentistry and drug delivery systems due to their biocompatibility and mechanical properties .
Anti-Microbial, Antioxidant, and Anti-Cancer Activity
These compounds exhibit interesting biological properties such as anti-microbial, antioxidant, and anti-cancer activities, making them valuable in medical research and treatment development .
Mécanisme D'action
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using protective gloves/protective clothing/eye protection/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)- can be achieved through the reaction of Zirconium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Pentamethylcyclopentadiene", "Reducing agent (e.g. sodium or lithium metal)" ], "Reaction": [ "Add Zirconium tetrachloride to a flask containing pentamethylcyclopentadiene in an inert atmosphere", "Add the reducing agent to the flask and stir the mixture", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off any solids", "Wash the solid with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)-" ] } | |
Numéro CAS |
75181-07-6 |
Nom du produit |
Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)- |
Formule moléculaire |
C10H15Cl3Zr- |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorozirconium |
InChI |
InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |
Clé InChI |
XZRIJZMMTDVZIR-UHFFFAOYSA-K |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



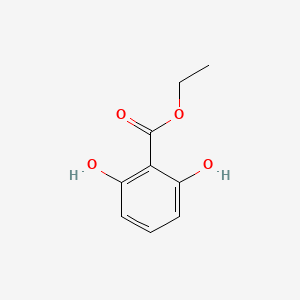
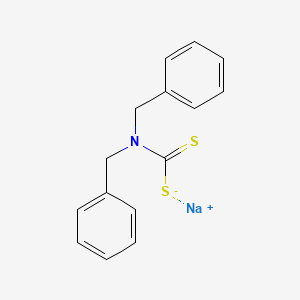
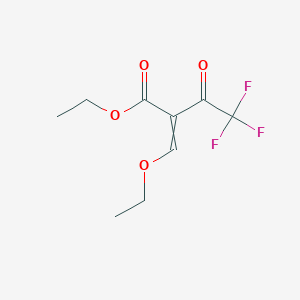
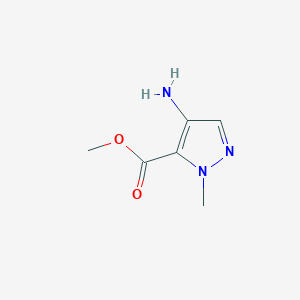

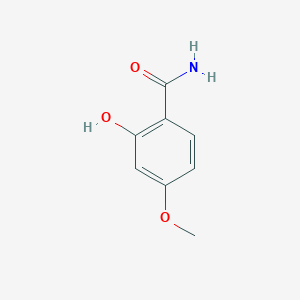
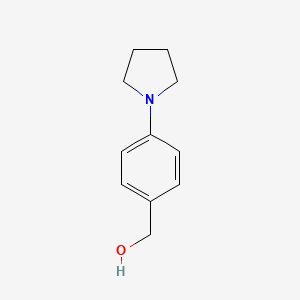
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
